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Compound of Interest

Compound Name: Z-Gln(Trt)-OH

Cat. No.: B554768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification methods for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical

building block in peptide synthesis. This document outlines the core chemical properties,

detailed experimental methodologies, and visual representations of the synthesis workflow.

Core Data Presentation
Z-Gln(Trt)-OH is a derivative of L-glutamine with protecting groups on both the alpha-amino

and the side-chain amide functionalities. The benzyloxycarbonyl (Z) group protects the α-amino

group, while the bulky trityl (Trt) group shields the side-chain amide. This dual protection is

essential for preventing undesirable side reactions during peptide synthesis.[1]
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Property Value

CAS Number 132388-60-4

Molecular Formula C₃₂H₃₀N₂O₅

Molecular Weight 522.59 g/mol [2]

Appearance White to off-white powder

Purity (Typical) ≥98% (HPLC)[2]

Storage Temperature Room temperature[2]

Synonyms
N-ALPHA-CARBOBENZOXY-N-GAMMA-

TRITYL-L-GLUTAMINE, Cbz-Gln(Trt)-OH[1]

Synthesis of Z-Gln(Trt)-OH
The synthesis of Z-Gln(Trt)-OH is a multi-step process that begins with readily available

starting materials. The general strategy involves the protection of L-glutamic acid, followed by

amidation to form Z-Gln-OH, and finally the introduction of the trityl group on the side-chain

amide.

A common synthetic route is outlined below. It is important to note that while this guide

describes the synthesis of the L-enantiomer, similar methods have been patented for the D-

enantiomer.[3]

Experimental Protocols
Step 1: Synthesis of N-α-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This initial step involves the protection of the α-amino group of L-glutamic acid with a

benzyloxycarbonyl (Z) group.

Materials:

L-Glutamic acid

Benzyl chloroformate (Z-Cl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemscene.com/product/132388-60-4.html
https://www.chemscene.com/product/132388-60-4.html
https://www.chemscene.com/product/132388-60-4.html
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-peptide-synthesis-with-high-purity-z-gln-trt-oh-ot
https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://patents.google.com/patent/CN100593536C/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium hydroxide (NaOH)

Dioxane or Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Water

Procedure:

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.

Cool the solution in an ice bath.

Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise,

maintaining the pH in the alkaline range.

Stir the reaction mixture vigorously at low temperature for several hours.

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the

product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield Z-Glu-OH.

Step 2: Synthesis of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

The γ-carboxyl group of Z-Glu-OH is converted to an amide to form Z-Gln-OH.

Materials:

Z-Glu-OH

Triethylamine (TEA)

Ethyl chloroformate

Ammonia solution (aqueous)

Tetrahydrofuran (THF) or Ethyl acetate
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Procedure:

Dissolve Z-Glu-OH in THF or ethyl acetate.

Cool the solution to -20°C to -10°C.

Add triethylamine, followed by the dropwise addition of ethyl chloroformate, while

maintaining the low temperature.

Stir the mixture for a short period to form the mixed anhydride.

Add a pre-cooled aqueous ammonia solution and continue stirring for several hours,

allowing the reaction to warm to room temperature.[3]

Acidify the reaction mixture and extract the product.

Dry the organic phase and evaporate the solvent to obtain Z-Gln-OH.

Step 3: Synthesis of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH)

The final step involves the protection of the side-chain amide of Z-Gln-OH with a trityl group.

This can be achieved through direct tritylation.

Materials:

Z-Gln-OH

Trityl chloride (Trt-Cl) or Trityl alcohol (Trt-OH)

Pyridine or Triethylamine (TEA)

Dichloromethane (DCM) or Acetic acid

Concentrated sulfuric acid (catalytic amount, if using Trt-OH)

Procedure (using Trityl Chloride):

Suspend Z-Gln-OH in dichloromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://patents.google.com/patent/CN100593536C/en
https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add triethylamine and stir until a clear solution is obtained.

Add trityl chloride in portions and stir the reaction mixture at room temperature for several

hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, wash the reaction mixture with water and brine.

Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude

product.

Alternative Procedure (using Trityl Alcohol):

Dissolve the benzyl ester of Z-Gln-OH in acetic acid.

Add trityl alcohol and a catalytic amount of concentrated sulfuric acid.[3]

Heat the reaction mixture at 40-60°C for 8-24 hours.[3]

Work up the reaction to isolate the tritylated product.

Purification of Z-Gln(Trt)-OH
Purification of the final product is crucial to ensure its suitability for peptide synthesis. The

typical purity of commercially available Z-Gln(Trt)-OH is ≥98%.[2]

Experimental Protocol: Recrystallization
Recrystallization is a common method for purifying solid organic compounds.

General Procedure:

Dissolve the crude Z-Gln(Trt)-OH in a minimum amount of a suitable hot solvent or

solvent mixture.

If necessary, filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cooling in an ice bath can maximize the yield of crystals.

Collect the crystals by filtration.

Wash the crystals with a small amount of cold solvent.

Dry the purified crystals under vacuum.

Suitable Solvents: The choice of solvent is critical for successful recrystallization. Common

solvent systems for compounds with similar functionalities include:

Ethanol

Ethyl acetate/Hexane

Dichloromethane/Hexane

Acetone/Water

Visualization of Workflows
The following diagrams illustrate the synthesis and logical relationships in the preparation of Z-
Gln(Trt)-OH.

L-Glutamic Acid Z-Glu-OH
  Z-Cl, NaOH

Z-Gln-OH

  1. TEA, Ethyl Chloroformate
  2. NH4OH

Z-Gln(Trt)-OH
  Trt-Cl, TEA

Click to download full resolution via product page

Caption: Synthetic pathway for Z-Gln(Trt)-OH.
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Caption: General workflow for the purification of Z-Gln(Trt)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

